molecular formula C12H17NO4 B14511017 N-[2-(3,4-Dimethoxyphenyl)ethyl]glycine CAS No. 63697-89-2

N-[2-(3,4-Dimethoxyphenyl)ethyl]glycine

Cat. No.: B14511017
CAS No.: 63697-89-2
M. Wt: 239.27 g/mol
InChI Key: UIGMUCGWMWPCRB-UHFFFAOYSA-N
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Description

N-[2-(3,4-Dimethoxyphenyl)ethyl]glycine is a chemical compound of interest in biochemical and pharmacological research. This glycine derivative features a 3,4-dimethoxyphenethylamine moiety, a structural motif found in various biologically active molecules and natural products . The 3,4-dimethoxyphenyl group is a common pharmacophore in medicinal chemistry, and its linkage to a glycine amino acid creates a versatile scaffold for chemical synthesis and exploration of structure-activity relationships. Researchers are investigating its potential as a key synthetic intermediate or precursor in the development of novel compounds . Compounds with similar structural features, such as those containing dimethoxyphenethyl groups, have been studied for a range of activities and have served as intermediates in the synthesis of more complex molecules, including isoquinoline alkaloids and other targets relevant to neuroscience and oncology . The glycine component itself is a fundamental inhibitory neurotransmitter in the central nervous system . This product is intended for research and laboratory use only. It is not intended for diagnostic or therapeutic applications, nor for human consumption. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

63697-89-2

Molecular Formula

C12H17NO4

Molecular Weight

239.27 g/mol

IUPAC Name

2-[2-(3,4-dimethoxyphenyl)ethylamino]acetic acid

InChI

InChI=1S/C12H17NO4/c1-16-10-4-3-9(7-11(10)17-2)5-6-13-8-12(14)15/h3-4,7,13H,5-6,8H2,1-2H3,(H,14,15)

InChI Key

UIGMUCGWMWPCRB-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CCNCC(=O)O)OC

Origin of Product

United States

N Alkylation of Glycine Derivatives:

This approach involves the reaction of a glycine (B1666218) derivative (e.g., glycine ethyl ester) with an alkylating agent such as 2-(3,4-dimethoxyphenyl)ethyl halide. The efficiency of this reaction is highly dependent on the base, solvent, and temperature.

Base: The choice of base is crucial to deprotonate the amino group of glycine, making it nucleophilic. Common bases include inorganic carbonates (e.g., K₂CO₃, Cs₂CO₃) and organic amines (e.g., triethylamine, diisopropylethylamine). The strength and solubility of the base can significantly affect the reaction rate and yield.

Solvent: The solvent must be capable of dissolving the reactants and be stable under the reaction conditions. Polar aprotic solvents like dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and acetonitrile (B52724) are often employed in N-alkylation reactions.

Temperature: The reaction temperature influences the rate of reaction. Higher temperatures generally lead to faster reactions but may also promote side reactions, leading to lower purity. Optimization studies would involve running the reaction at various temperatures to find the optimal balance.

Illustrative Data for Optimization of N-Alkylation of Glycine Esters

EntryBase (equiv.)SolventTemperature (°C)Time (h)Yield (%)
1K₂CO₃ (2.0)DMF802465
2K₂CO₃ (2.0)DMF1001278
3Cs₂CO₃ (1.5)DMF801885
4Et₃N (2.5)AcetonitrileReflux3655
5DBU (1.2)THF602472

This table is a hypothetical representation based on general knowledge of N-alkylation reactions and does not represent actual experimental data for the synthesis of N-[2-(3,4-Dimethoxyphenyl)ethyl]glycine.

Reductive Amination:

Reductive amination is a powerful method for forming C-N bonds and is a common route for the synthesis of N-substituted amino acids. This process typically involves the reaction of an amine (2-(3,4-dimethoxyphenyl)ethylamine) with a carbonyl compound (glyoxylic acid) to form an imine intermediate, which is then reduced in situ to the desired amine.

Reducing Agent: The choice of reducing agent is critical for the success of the reaction. Mild reducing agents such as sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) are often preferred as they selectively reduce the imine in the presence of the carbonyl group. Catalytic hydrogenation (e.g., H₂/Pd-C) is another effective method.

pH Control: The pH of the reaction medium is crucial for imine formation. The reaction is typically carried out in a slightly acidic medium (pH 4-6) to facilitate the dehydration step in imine formation without deactivating the amine nucleophile.

Solvent: Protic solvents such as methanol (B129727) or ethanol (B145695) are commonly used for reductive amination reactions.

Illustrative Data for Optimization of Reductive Amination

EntryReducing AgentSolventpHTemperature (°C)Time (h)Yield (%)
1NaBH₃CNMethanol5.5252470
2NaBH(OAc)₃Dichloromethane-251282
3H₂ (1 atm), 10% Pd/CEthanol6.0251888
4NaBH₄Methanol7.00-25660 (with side products)
5H₂ (50 psi), PtO₂Acetic Acid-501292

This table is a hypothetical representation based on general knowledge of reductive amination reactions and does not represent actual experimental data for the synthesis of N-[2-(3,4-Dimethoxyphenyl)ethyl]glycine.

Process Efficiency Considerations

Beyond optimizing reaction conditions for yield, process efficiency also encompasses factors such as:

Atom Economy: Designing synthetic routes that maximize the incorporation of atoms from the reactants into the final product. Reductive amination often has a higher atom economy than N-alkylation with halides, as the main byproduct is water.

Catalyst Selection and Loading: For catalytic reactions, selecting a highly active and selective catalyst is paramount. Optimizing the catalyst loading (mol%) can reduce costs and minimize catalyst-derived impurities in the product.

Green Chemistry Principles: Employing less hazardous solvents, reducing energy consumption, and minimizing waste generation are key considerations for developing a sustainable and environmentally friendly process.

Derivatization Research and Chemical Modification of N 2 3,4 Dimethoxyphenyl Ethyl Glycine

Formation of N-Acyl and N-Sulfonyl Derivatives

The secondary amine in N-[2-(3,4-dimethoxyphenyl)ethyl]glycine is a prime site for acylation and sulfonylation reactions. These modifications are fundamental in medicinal chemistry for altering properties such as lipophilicity, hydrogen bonding capacity, and metabolic stability.

N-Acylation: The introduction of an acyl group can be achieved through standard coupling reactions with carboxylic acids, acid chlorides, or acid anhydrides. For instance, the reaction of this compound with an acid chloride in the presence of a base would yield the corresponding N-acyl derivative. This approach allows for the incorporation of a wide array of substituents, from simple alkyl and aryl groups to more complex heterocyclic moieties. A related synthesis involved the acylation of 1,2-bis(3,4-dimethoxyphenyl)ethan-1-amine with 2-(2-fluoro-[1,1′-biphenyl]-4-yl)propanoyl chloride to form an amide linkage, demonstrating the feasibility of such reactions on similar scaffolds. mdpi.com

N-Sulfonylation: Similarly, the synthesis of N-sulfonyl derivatives, or sulfonamides, can be accomplished by reacting the parent glycine (B1666218) derivative with a sulfonyl chloride in the presence of a base. Sulfonamides are a well-established functional group in medicinal chemistry, known for their diverse biological activities. nih.gov The synthesis of N-[2-(3,4-Dimethoxyphenyl)ethyl]-N-methylbenzenesulfonamide illustrates a typical procedure where 2-(3,4-dimethoxyphenyl)-N-methylethanamine is treated with benzenesulfonyl chloride and triethylamine. nih.gov A similar strategy could be readily applied to this compound.

Derivative TypeGeneral ReactionPotential ReagentsKey Structural Change
N-AcylAcylation of the secondary amineAcid chlorides (e.g., Acetyl chloride, Benzoyl chloride), Carboxylic acids with coupling agents (e.g., EDCI, DMAP)Formation of an amide bond
N-SulfonylSulfonylation of the secondary amineSulfonyl chlorides (e.g., Benzenesulfonyl chloride, Methanesulfonyl chloride)Formation of a sulfonamide linkage

Strategies for Further Functionalization of the Glycine Moiety

Beyond simple N-acylation, the glycine moiety offers other avenues for chemical modification. One notable strategy is the Cα-functionalization of the glycine unit. Recent research has demonstrated the feasibility of on-resin Cα-functionalization of N-arylglycinyl peptides with boronic acids under mild conditions, a method that could be adapted for this compound. nsf.gov This approach allows for the introduction of aryl or other groups at the alpha-carbon, leading to the synthesis of unnatural amino acid derivatives with altered conformational properties. nsf.gov The reaction proceeds without the need for harsh chemical oxidants or metal salts, making it an attractive method for complex molecule synthesis. nsf.gov

Another approach involves the modification of the carboxylic acid group. Standard esterification or amidation reactions can be employed to append various chemical entities, thereby influencing the compound's polarity, solubility, and potential for further interactions.

Synthesis of Pyrrole-Containing Derivatives

The incorporation of heterocyclic rings, such as pyrrole (B145914), can significantly alter the biological and chemical properties of a molecule. Several synthetic strategies can be envisioned for the synthesis of pyrrole-containing derivatives of this compound. One common method is the Paal-Knorr pyrrole synthesis, which involves the condensation of a primary amine with a 1,4-dicarbonyl compound. In this context, this compound or a derivative thereof could serve as the amine component.

A reported synthesis of N-substituted 3,4-diarylpyrroles involves the condensation of a phenacyl halide with a primary amine and a phenylacetaldehyde. nih.gov The key step is an intramolecular cyclization of an in situ generated enamine. nih.gov Adapting this methodology, the primary amine functionality derived from the glycine moiety could be utilized. Another approach, the Clauson-Kaas reaction, involves treating an appropriate aniline (B41778) with 2,5-dimethoxytetrahydrofuran (B146720) in acetic acid to yield pyrrole derivatives. nih.gov

Synthetic MethodKey ReactantsDescription
Paal-Knorr SynthesisPrimary amine and a 1,4-dicarbonyl compoundA condensation reaction that forms the pyrrole ring.
Condensation ReactionPhenacyl halide, primary amine, and phenylacetaldehydeForms N-substituted 3,4-diarylpyrroles via an enamine intermediate. nih.gov
Clauson-Kaas ReactionAniline derivative and 2,5-dimethoxytetrahydrofuranA method for synthesizing N-substituted pyrroles. nih.gov

Exploration of N-Substituted Glycine Oligomers (Peptoids)

This compound is a monomer unit that can be incorporated into N-substituted glycine oligomers, also known as peptoids. nih.govresearchgate.net Peptoids are a class of peptide mimics where the side chain is attached to the backbone nitrogen atom rather than the α-carbon. pnas.orgresearchgate.netnih.gov This structural difference confers resistance to proteolytic degradation. nih.govresearchgate.net

The synthesis of peptoids is typically carried out on a solid support using the submonomer method developed by Zuckermann and coworkers. nih.govescholarship.org This method involves a two-step cycle of acylation with bromoacetic acid followed by nucleophilic displacement of the bromide with a primary amine. nih.gov The 2-(3,4-dimethoxyphenyl)ethylamine would be used in the displacement step to introduce the desired side chain. This modular approach allows for the precise control of the oligomer sequence and the incorporation of a wide diversity of side chains. nih.govresearchgate.net The resulting peptoids containing the this compound unit can be designed to adopt specific secondary structures, such as helices, by incorporating bulky, α-chiral side chains. stanford.edu

Design and Synthesis of Structural Analogues and Bioisosteric Replacements

The design and synthesis of structural analogues and bioisosteric replacements are crucial strategies in drug discovery to optimize the properties of a lead compound. For this compound, this can involve modifications to the dimethoxyphenyl ring, the ethyl linker, or the glycine moiety.

Bioisosteric replacement is the substitution of an atom or group with another that has similar physical or chemical properties, leading to a new molecule with similar biological properties. cambridgemedchemconsulting.com For the 3,4-dimethoxyphenyl group, potential bioisosteres could include other substituted phenyl rings, heterocyclic rings, or fused ring systems that mimic the electronic and steric properties. cambridgemedchemconsulting.com For example, replacing a methoxy (B1213986) group with an alkyl group can affect metabolic stability, while using a 5- or 6-membered ring can restore it. cambridgemedchemconsulting.com

The glycine backbone can also be a target for bioisosteric replacement. For instance, the amide bond could be replaced with other functional groups like triazoles or oxadiazoles (B1248032) to enhance metabolic stability. drughunter.comnih.gov

Original MoietyPotential Bioisosteric ReplacementRationale for Replacement
3,4-DimethoxyphenylIndazole, Pyridyl, ThiopheneAlter metabolic stability, plasma protein binding, and physicochemical properties. cambridgemedchemconsulting.com
Amide bond in glycine1,2,4-Triazole, 1,3,4-OxadiazoleIncrease metabolic stability and modify hydrogen bonding properties. drughunter.comnih.gov
Carboxylic acidTetrazole, 5-oxo-1,2,4-oxadiazoleMimic acidity while potentially improving oral bioavailability. drughunter.com

Structure-Activity Relationship (SAR) Studies on Derivatives

Structure-activity relationship (SAR) studies are essential for understanding how chemical structure relates to biological activity. For derivatives of this compound, SAR studies would involve systematically modifying different parts of the molecule and evaluating the impact on a specific biological endpoint.

Key areas for SAR exploration would include:

The N-substituent: The nature of the acyl or sulfonyl group in N-acyl and N-sulfonyl derivatives would be varied to probe the effects of size, electronics, and lipophilicity.

The Glycine Moiety: Modifications at the α-carbon or alterations of the carboxylic acid to esters or amides would provide insights into the importance of this region for activity.

The Dimethoxyphenyl Ring: The position and nature of the substituents on the phenyl ring could be altered to determine the optimal substitution pattern. For example, studies on other compound classes have shown that the substitution pattern on an aryl ring can significantly impact activity. mdpi.com

Quantitative structure-activity relationship (QSAR) models can be developed to correlate physicochemical properties of the derivatives with their biological activity, providing predictive power for the design of new, more potent analogues. conicet.gov.ar

Computational Chemistry and Molecular Modeling Studies

Quantum Chemical Calculations (e.g., Density Functional Theory)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in understanding the electronic structure and reactivity of a molecule from first principles. For N-[2-(3,4-Dimethoxyphenyl)ethyl]glycine, a DFT study would provide critical insights.

Detailed Research Approach:

Geometry Optimization: The first step involves finding the lowest energy conformation (the most stable 3D structure) of the molecule. This is achieved by calculating the forces on each atom and adjusting their positions until a minimum on the potential energy surface is reached.

Electronic Properties: DFT calculations can determine key electronic parameters. jchemlett.com These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability.

Molecular Electrostatic Potential (MEP): An MEP map would be generated to visualize the electron density distribution around the molecule. mdpi.com This map identifies electrophilic (electron-poor, positive potential) and nucleophilic (electron-rich, negative potential) regions, which are critical for predicting how the molecule will interact with biological targets or other reagents. mdpi.com

Vibrational Analysis: Theoretical vibrational frequencies can be calculated and compared with experimental data (e.g., from FTIR spectroscopy) to confirm the optimized structure and aid in the interpretation of spectroscopic results. tandfonline.com

Parameter Description Significance for this compound
Optimized GeometryThe most stable 3D arrangement of atoms.Predicts bond lengths, bond angles, and dihedral angles.
HOMO EnergyEnergy of the highest occupied molecular orbital.Indicates the ability to donate an electron.
LUMO EnergyEnergy of the lowest unoccupied molecular orbital.Indicates the ability to accept an electron.
HOMO-LUMO GapThe energy difference between HOMO and LUMO.Relates to chemical reactivity and stability.
MEP MapA 3D map of the electrostatic potential.Identifies sites for hydrogen bonding and other non-covalent interactions.

Molecular Mechanics and Dynamics Simulations

Molecular Mechanics (MM) and Molecular Dynamics (MD) simulations are used to study the physical movements and conformational changes of atoms and molecules over time. nih.gov An MD simulation of this compound, typically in a solvent like water, would reveal its dynamic behavior.

Detailed Research Approach:

Force Field Selection: A suitable force field (e.g., CHARMM, AMBER) would be chosen to define the potential energy of the system based on bond lengths, angles, and non-bonded interactions. nih.govresearchgate.net

System Solvation: The molecule would be placed in a simulation box filled with explicit solvent molecules (e.g., water) to mimic physiological conditions. nih.gov

Simulation Run: After energy minimization and equilibration, a production run simulation would be performed for a duration of nanoseconds to microseconds. This generates a trajectory file that records the position, velocity, and energy of every atom at each time step. tandfonline.com

In Silico Molecular Docking and Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein) to form a stable complex. jscimedcentral.com This method is essential for predicting the binding affinity and interaction patterns of this compound with a potential biological target.

Detailed Research Approach:

Target Selection: A relevant protein target would be identified, and its 3D structure obtained from a database like the Protein Data Bank (PDB).

Binding Site Prediction: The active or allosteric binding site on the protein would be defined. nih.gov

Docking Simulation: Using software like AutoDock or Glide, the ligand would be flexibly docked into the defined binding site. hkbpublications.com The algorithm samples numerous conformations and orientations of the ligand, scoring each based on its predicted binding affinity (e.g., in kcal/mol). researchgate.net

Interaction Analysis: The resulting top-scoring poses would be analyzed to identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, between the ligand and specific amino acid residues in the protein's active site. researchgate.netnih.gov

Interaction Type Potential Groups in this compound
Hydrogen Bond DonorAmine (NH), Carboxylic Acid (OH)
Hydrogen Bond AcceptorCarboxylic Acid (C=O), Methoxy (B1213986) groups (O)
Hydrophobic InteractionsDimethoxyphenyl ring, Ethyl chain
Pi-StackingPhenyl ring

Conformational Analysis and Prediction of Stereochemical Properties

Conformational analysis involves the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. slideshare.net For a flexible molecule like this compound, understanding its conformational landscape is crucial.

Detailed Research Approach:

Systematic Search: A systematic or stochastic search of the molecule's torsional angles would be performed to generate a wide range of possible conformers.

Energy Minimization: Each generated conformer would be subjected to energy minimization using quantum mechanics or molecular mechanics methods to find the nearest local energy minimum. researchgate.net

Relative Energy Calculation: The relative energies of the stable conformers would be calculated to determine their population distribution at a given temperature according to the Boltzmann distribution. mdpi.com Studies on the parent molecule, glycine (B1666218), have shown the existence of multiple stable conformers in the gas phase. researchgate.netresearchgate.net

Stereochemical Properties: Although this compound is achiral, this stage of analysis would identify any potential for creating chiral centers through derivatization and predict the properties of resulting stereoisomers.

Virtual Screening and Library Design

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target. u-strasbg.frmdpi.com If this compound were identified as a hit compound, these techniques would be used to find more potent analogs.

Detailed Research Approach:

Library Generation: A virtual library of compounds would be designed by making chemical modifications to the this compound scaffold. This could involve changing substituents on the phenyl ring or modifying the glycine moiety.

Ligand-Based Screening: If the target is unknown, methods based on molecular similarity (e.g., 2D fingerprint or 3D shape similarity) to the parent compound could be used to screen existing chemical databases.

Structure-Based Screening: If a protein target is known, the designed library would be docked into the target's binding site (as described in section 5.3) in a high-throughput manner. nih.govnih.gov

Hit Selection and Filtering: The top-scoring compounds would be filtered based on predicted binding affinity, drug-likeness properties (e.g., Lipinski's Rule of Five), and predicted ADME (Absorption, Distribution, Metabolism, and Excretion) properties to select a smaller, prioritized set of candidates for synthesis and experimental testing. nih.gov

Enzymatic and Biochemical Investigations of N 2 3,4 Dimethoxyphenyl Ethyl Glycine Non Clinical Focus

Substrate Recognition and Kinetic Studies with Glycine (B1666218) N-Acyltransferases (GLYAT)

Glycine N-Acyltransferases (GLYATs) are enzymes responsible for the conjugation of glycine with various acyl-CoA molecules, a critical step in the detoxification of xenobiotics and endogenous metabolites. genecards.orgnih.gov The substrate specificity of GLYAT is a key determinant in its biological function. An investigation into the interaction between GLYAT and N-[2-(3,4-Dimethoxyphenyl)ethyl]glycine would involve determining if this compound can act as a substrate.

Such studies would typically involve in vitro assays with purified GLYAT enzyme and varying concentrations of this compound to determine kinetic parameters like the Michaelis constant (Km) and the maximum reaction velocity (Vmax). These values would quantify the enzyme's affinity for the compound and its efficiency in catalyzing the reaction. However, no studies providing this specific kinetic data for this compound have been identified.

Table 1: Hypothetical Kinetic Parameters for GLYAT with this compound This table is for illustrative purposes only, as no experimental data is currently available.

Substrate Km (µM) Vmax (nmol/min/mg)
This compound Data not available Data not available

Interactions with Serine Hydroxymethyltransferase (SHMT)

Serine Hydroxymethyltransferase (SHMT) is a pivotal enzyme in one-carbon metabolism, catalyzing the reversible conversion of serine and tetrahydrofolate to glycine and 5,10-methylenetetrahydrofolate. researchgate.netmdpi.com This reaction is central to the synthesis of nucleotides and other essential biomolecules. Investigating the interaction of this compound with SHMT would aim to understand if the compound can modulate the enzyme's activity.

Potential interactions could include competitive or non-competitive inhibition, or even activation of the enzyme. These effects would be assessed through enzymatic assays monitoring the rate of serine-to-glycine conversion in the presence of the compound. Despite the importance of SHMT, there is no published research detailing any such interactions with this compound.

Enzyme Inhibition/Activation Profiling (in vitro)

A comprehensive in vitro profiling of this compound against a panel of enzymes would be necessary to understand its broader biochemical effects. This would involve screening the compound against a variety of enzymes to identify any potential inhibitory or activating properties. Such a profile would provide a clearer picture of the compound's specificity and potential off-target effects.

Table 2: Illustrative Enzyme Inhibition/Activation Profile for this compound This table is for illustrative purposes only, as no experimental data is currently available.

Enzyme Target Interaction Type IC50/EC50 (µM)
Glycine N-Acyltransferase (GLYAT) Data not available Data not available
Serine Hydroxymethyltransferase (SHMT) Data not available Data not available

Metabolic Pathways and Biotransformations of N 2 3,4 Dimethoxyphenyl Ethyl Glycine Non Clinical Focus

Overview of Glycine (B1666218) Conjugation Pathways

Glycine conjugation is a crucial Phase II metabolic pathway that detoxifies a variety of endogenous and xenobiotic carboxylic acids. frontiersin.orgnih.gov This process primarily occurs in the mitochondria of liver and kidney cells. wikipedia.orgnih.gov The pathway is a two-step enzymatic reaction. researchgate.net

Activation to an Acyl-CoA Thioester : The first step involves the activation of a carboxylic acid-containing substrate into a high-energy acyl-coenzyme A (acyl-CoA) thioester. nih.gov This reaction is catalyzed by mitochondrial acyl-CoA synthetases, such as members of the Acyl-CoA Synthetase Medium-Chain (ACSM) family, and requires energy in the form of ATP. wikipedia.orggenecards.orguniprot.org

Conjugation with Glycine : The activated acyl-CoA thioester is then conjugated with the amino acid glycine. wikipedia.org This transfer of the acyl group to glycine is catalyzed by the enzyme Glycine N-acyltransferase (GLYAT). wikipedia.orggenecards.org The resulting product is an N-acylglycine, a more water-soluble and less toxic compound that can be readily excreted. frontiersin.orgwikipedia.org

This pathway is vital for maintaining the mitochondrial pool of free coenzyme A (CoASH) and for processing various substrates, including food preservatives like benzoic acid, aspirin's metabolite salicylic acid, and metabolites from dietary polyphenols. researchgate.netnih.govnih.gov Although N-[2-(3,4-Dimethoxyphenyl)ethyl]glycine is an N-substituted glycine rather than a typical carboxylic acid substrate for this pathway, any potential metabolites that possess a carboxylic acid group could theoretically be processed via glycine conjugation.

Enzyme Function Cellular Location
Acyl-CoA Synthetase (e.g., ACSM2A, ACSM2B)Activates carboxylic acids to acyl-CoA thioestersMitochondria
Glycine N-acyltransferase (GLYAT)Transfers the acyl group from acyl-CoA to glycineMitochondria

Potential for Acyl Glycine Formation in Biological Systems

The formation of acyl glycines is the definitive outcome of the glycine conjugation pathway. wikipedia.org The enzyme GLYAT catalyzes the reaction between an acyl-CoA molecule and glycine, yielding an N-acylglycine and freeing coenzyme A. wikipedia.org This process is a key detoxification mechanism, converting potentially toxic organic acids into stable, excretable metabolites. nih.govresearchgate.net

The structural form of an acyl glycine is R-C(=O)-NH-CH₂-COOH. This is distinct from the structure of this compound, which is an N-substituted amino acid (R-NH-CH₂-COOH) and not an N-acylglycine. Therefore, this compound itself is not formed through this pathway. However, understanding the formation of acyl glycines is essential for contextualizing glycine-related biotransformations.

A wide array of xenobiotic and endogenous compounds are substrates for this pathway, ultimately forming their respective acylglycine conjugates for urinary excretion. frontiersin.orgresearchgate.net The substrate specificity of the enzymes involved, particularly GLYAT, determines which carboxylic acids are detoxified through this route. nih.gov Substrates can range from simple aromatic acids to metabolites of medium-chain fatty acids. researchgate.netresearchgate.net

Interplay with One-Carbon Metabolism

Glycine is a central hub in cellular metabolism, playing a critical role in the network of reactions known as one-carbon (1C) metabolism. nih.govcreative-proteomics.com This pathway involves the transfer of one-carbon units, which are essential for the biosynthesis of nucleotides (purines and thymidine), lipids, and proteins, as well as for methylation reactions. nih.govnih.gov

The primary link between glycine and 1C metabolism involves two key processes:

Serine-Glycine Interconversion : The enzyme serine hydroxymethyltransferase (SHMT) catalyzes the reversible conversion of serine to glycine, a reaction that transfers a one-carbon unit to the cofactor tetrahydrofolate (THF). nih.gov

Glycine Cleavage System (GCS) : This mitochondrial enzyme complex is a major catabolic pathway for glycine. nih.gov It breaks down glycine into carbon dioxide, ammonia, and a one-carbon unit that is also transferred to THF. rupress.orgyoutube.com

Should the metabolism of this compound lead to the cleavage and release of its glycine moiety, this free glycine would enter the body's systemic pool. From there, it would be available to participate directly in 1C metabolism, contributing one-carbon units for essential biosynthetic and regulatory processes. rupress.orgmdpi.com This highlights how the metabolic fate of a glycine conjugate can intersect with fundamental cellular pathways. nih.govresearchgate.net

General Metabolic Fate and Excretion Routes (Conceptual)

The ultimate fate of a xenobiotic is typically its removal from the body, a process heavily reliant on metabolic transformations that increase its water solubility. wikipedia.org Phase II conjugation reactions, including glucuronidation, sulfation, and glycine conjugation, are pivotal in this process as they attach polar endogenous molecules to the xenobiotic, facilitating its excretion via urine or bile. wikipedia.orgslideshare.net

For a compound like this compound, several conceptual metabolic and excretion routes can be proposed:

Phase I Metabolism : The parent compound could first undergo Phase I reactions. The two methoxy (B1213986) groups on the phenyl ring are likely targets for O-demethylation by cytochrome P450 enzymes, which would expose hydroxyl groups. These hydroxylated metabolites are more polar and also become substrates for further Phase II conjugation.

Direct Excretion : If the parent compound is sufficiently polar, a portion of it may be excreted unchanged in the urine.

Conjugation of Metabolites : The hydroxylated metabolites formed in Phase I could undergo glucuronidation or sulfation, significantly increasing their water solubility and promoting efficient renal excretion.

Excretion of Conjugates : The final conjugated products, whether they are acylglycines derived from acidic metabolites or glucuronides of phenolic metabolites, are typically transported out of cells and eliminated from the body. frontiersin.orgwikipedia.org The molecular weight of the conjugate often influences the route of excretion, with smaller conjugates favoring renal elimination and larger ones tending toward biliary excretion. frontiersin.org

Therefore, the conceptual metabolic fate of this compound involves an interplay of Phase I and Phase II reactions, culminating in the formation of various polar metabolites that are readily excreted from the body, primarily through the kidneys.

Molecular Interactions and in Vitro Biological Activities Non Clinical Focus

Ligand-Protein Binding Studies (in vitro)

Ligand-protein binding studies are fundamental in pharmacology and molecular biology for determining how a molecule interacts with its protein targets. These in vitro assays are critical for elucidating a compound's mechanism of action and its potential therapeutic or biological effects. Techniques such as radioligand binding experiments and high-performance liquid chromatography (HPLC) assays are commonly employed to measure the affinity and specificity of these interactions. For instance, studies on glycine (B1666218)/NMDA receptor antagonists have shown that binding to plasma proteins like albumin can significantly affect a compound's bioavailability and ability to cross the blood-brain barrier.

A comprehensive review of published scientific literature reveals a lack of specific ligand-protein binding studies for N-[2-(3,4-Dimethoxyphenyl)ethyl]glycine. While its structural components—a glycine moiety and a dimethoxyphenethylamine backbone—suggest potential interactions with targets such as glycine receptors or transporters, no experimental data is currently available to confirm or characterize such binding events.

Biomimetic Applications in Material Science

Biomimetic materials are synthetic materials designed to emulate the properties and functions of biological systems. This field leverages the structures and principles of nature to create advanced materials for various applications, including regenerative medicine and drug delivery. Small molecules can be incorporated into biomimetic structures like hydrogels or collagen-based composites to confer specific functionalities.

A search of the material science literature did not yield any publications describing the use or incorporation of this compound in the development of biomimetic materials.

Use as Molecular Probes and Tools in Biological Research

Molecular probes are molecules used to detect and visualize other molecules, cellular structures, or biological processes. They are often designed with specific binding properties and may be conjugated with a reporter molecule, such as a fluorescent dye or a radioactive isotope, to enable detection. The development of effective molecular probes is essential for advancing biological research and diagnostics.

There is no evidence in the scientific literature to suggest that this compound has been developed or utilized as a molecular probe or research tool. The compound appears primarily in chemical catalogs and as a potential intermediate in the synthesis of other molecules.

Future Directions and Emerging Research Avenues

Development of Advanced Synthetic Methodologies

The synthesis of N-substituted glycines, also known as peptoids, has evolved significantly, with future research focused on enhancing efficiency, diversity, and environmental sustainability. nih.govresearchgate.net A primary method is the submonomer solid-phase synthesis, which involves a two-step iterative cycle of acylation with a haloacetic acid followed by nucleophilic displacement with a primary amine. escholarship.orgsemanticscholar.org This technique is highly efficient and allows for the rapid, automated creation of oligo(N-substituted glycines). semanticscholar.org

Future advancements are aimed at overcoming existing limitations. One area of focus is the expansion of the chemical space of "submonomers." While a wide array of primary amines can be used, developing methodologies to incorporate less reactive or sterically hindered amines is a key goal. nih.gov Furthermore, green chemistry approaches are gaining traction. nih.govacs.org These methods utilize water as a solvent, reducing the reliance on toxic organic solvents and simplifying purification processes. nih.govacs.org

Synthetic Method Description Advantages Future Research Focus
Submonomer Solid-Phase Synthesis Iterative two-step process on a solid support: acylation with bromoacetic acid and displacement with a primary amine (e.g., 2-(3,4-Dimethoxyphenyl)ethylamine). escholarship.orgsemanticscholar.orgHigh efficiency, automation-friendly, easy purification, vast library potential. nih.govpnas.orgIncorporating a wider range of functional groups and sterically hindered amines; developing novel linkers and solid supports. researchgate.net
Green Synthesis in Water Reaction of an alkyl amine with chloroacetic acid in an aqueous medium, avoiding toxic solvents. acs.orgEnvironmentally friendly, reduced toxicity, simpler reaction conditions. nih.govacs.orgExpanding the scope to more complex N-substituted glycines; optimizing reaction yields and purity. researchgate.net

Rational Design of N-Substituted Glycine-Based Biologically Active Molecules

N-substituted glycine (B1666218) derivatives are prime candidates for the rational design of new therapeutic agents due to their enhanced proteolytic stability and structural diversity. nih.govresearchgate.net The design process leverages the core glycine scaffold and modifies the N-substituent to tune the molecule's physicochemical and biological properties. researchgate.net The 3,4-dimethoxyphenyl group, present in the target compound, is a well-known structural motif in many biologically active molecules, suggesting its potential utility in drug design. cymitquimica.commdpi.com

Rational design strategies focus on modulating properties like lipophilicity, which influences cell membrane permeability, and introducing specific functional groups to interact with biological targets such as enzymes or receptors. nih.govresearchgate.net For instance, incorporating fluorine atoms can enhance metabolic stability and binding affinity. mdpi.comnih.gov The goal is to create molecules with high potency and selectivity for targets implicated in diseases ranging from cancer to inflammation. researchgate.netrsc.org

Design Strategy Objective Example Application Key Molecular Feature
Lipophilicity Modulation Enhance cell membrane permeability and bioavailability. nih.govresearchgate.netDesign of anti-inflammatory agents. researchgate.netModifying the length and branching of the N-alkyl/aryl substituent. nih.gov
Pharmacophore Incorporation Introduce known biologically active motifs to guide target interaction.The 3,4-dimethoxyphenyl group is a key feature in various bioactive compounds. mdpi.comN-[2-(3,4-Dimethoxyphenyl)ethyl] group.
Conformational Constraint Induce specific secondary structures (e.g., helices) to mimic peptides and improve target binding. nsf.govDevelopment of protein-protein interaction inhibitors. researchgate.netUse of bulky or α-chiral N-substituents to favor cis or trans amide bond conformations. nsf.gov

Integration with High-Throughput Screening and Combinatorial Chemistry

The synergy between combinatorial chemistry and high-throughput screening (HTS) is a cornerstone of modern drug discovery, and N-substituted glycines are exceptionally well-suited for this approach. nih.govresearchgate.netnih.gov The submonomer synthesis method allows for the creation of vast "peptoid" libraries, where thousands to millions of distinct compounds can be generated by varying the primary amine submonomer at each step. nih.govpnas.org

These libraries of molecules, built around scaffolds like N-[2-(3,4-Dimethoxyphenyl)ethyl]glycine, can then be rapidly assayed against a multitude of biological targets using HTS. researchgate.netcombichemistry.com This integrated approach dramatically accelerates the identification of "hit" compounds with desired biological activity. nih.gov Future efforts will likely focus on designing more sophisticated, "smarter" libraries with greater structural and functional diversity to explore a wider range of biological targets and improve the quality of lead compounds. researchgate.net

Exploration in Nanobiotechnology and Functional Materials

The application of N-substituted glycine oligomers extends beyond medicine into nanobiotechnology and the development of functional materials. nih.gov Peptoids have been shown to self-assemble into well-defined nanostructures, such as nanosheets and nanotubes. researchgate.net This capability stems from the precise control over the monomer sequence and side-chain chemistry afforded by the synthetic methods.

This compound, as a monomer unit, could contribute to these materials through the specific interactions of its aromatic side chain. These self-assembled nanomaterials have potential applications as scaffolds for tissue engineering, components for biosensors, or as responsive materials that change their properties in response to environmental stimuli like pH or temperature. researchgate.net Future research will focus on creating more complex, multifunctional block copolymers and nanomaterials with tailored physical and chemical properties for specific technological applications. klinger-lab.de

Application Area Principle Potential Use of this compound Unit
Responsive Nanomaterials Polymers that change conformation or solubility in response to stimuli (e.g., pH, temperature). researchgate.netThe amine and carboxylic acid groups can impart pH responsiveness.
Self-Assembled Nanostructures Sequence-defined oligomers (peptoids) forming ordered structures like sheets or tubes. researchgate.netThe aromatic dimethoxyphenyl group can participate in π-stacking interactions to guide assembly.
Functional Surfaces Coating surfaces with peptoid layers to control biological interactions or for catalysis. nih.govCreating biocompatible coatings or surfaces with specific recognition capabilities.

Mechanistic Investigations at the Molecular Level

Understanding the behavior of this compound and its derivatives at the molecular level is crucial for their rational design and application. Computational chemistry provides powerful tools for these investigations. dntb.gov.ua Techniques such as Density Functional Theory (DFT) are used to calculate optimized molecular geometries, electronic properties (like HOMO-LUMO energy gaps), and vibrational frequencies. tandfonline.comresearchgate.net

Molecular docking simulations can predict how these molecules bind to the active sites of proteins, offering insights into their potential biological mechanisms. tandfonline.comsemanticscholar.org Furthermore, molecular dynamics simulations can reveal the stability of these interactions over time. rsc.orgtandfonline.com Solvation models help to understand how the surrounding environment, such as water in a biological system, affects the molecule's structure and reactivity. mdpi.com These computational studies provide a detailed picture of intermolecular forces, charge distribution, and conformational preferences, which are essential for explaining observed properties and predicting the behavior of new designs. tandfonline.com

Computational Method Information Gained Relevance to N-Substituted Glycines
Density Functional Theory (DFT) Optimized molecular geometry, electronic structure, dipole moment, vibrational spectra. tandfonline.comresearchgate.netPredicts reactivity, stability, and spectroscopic properties.
Molecular Docking Preferred binding orientation and affinity of a molecule to a biological target. tandfonline.comIdentifies potential drug targets and guides the design of more potent inhibitors.
Molecular Dynamics (MD) Simulation Analyzes the physical movements of atoms and molecules over time. rsc.orgAssesses the stability of ligand-protein complexes and conformational flexibility.
Hirshfeld Surface Analysis Visualizes and quantifies intermolecular interactions within a crystal structure. tandfonline.comtandfonline.comUnderstands how molecules pack in the solid state and what forces govern their assembly.

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